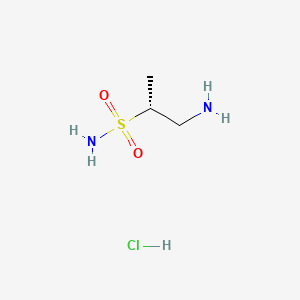
(2R)-1-aminopropane-2-sulfonamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-aminopropane-2-sulfonamidehydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of an amino group attached to a propane backbone, with a sulfonamide group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-aminopropane-2-sulfonamidehydrochloride typically involves the reaction of (2R)-1-aminopropane with sulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through crystallization or other separation techniques to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-aminopropane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce sulfonic acids.
Scientific Research Applications
(2R)-1-aminopropane-2-sulfonamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-1-aminopropane-2-sulfonamidehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-aminopropane-2-sulfonamide: Lacks the hydrochloride salt, which may affect its solubility and reactivity.
(2S)-1-aminopropane-2-sulfonamidehydrochloride: The stereochemistry is different, which can influence its biological activity and interactions.
1-aminopropane-2-sulfonamidehydrochloride: The absence of the (2R) configuration can result in different chemical and biological properties.
Uniqueness
(2R)-1-aminopropane-2-sulfonamidehydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a sulfonamide group
Properties
Molecular Formula |
C3H11ClN2O2S |
|---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
(2R)-1-aminopropane-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H/t3-;/m1./s1 |
InChI Key |
AVBIKLXDQUBZLP-AENDTGMFSA-N |
Isomeric SMILES |
C[C@H](CN)S(=O)(=O)N.Cl |
Canonical SMILES |
CC(CN)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)
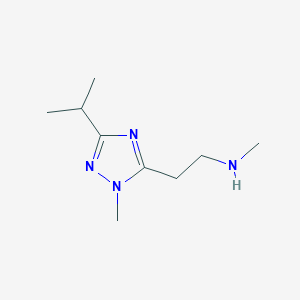
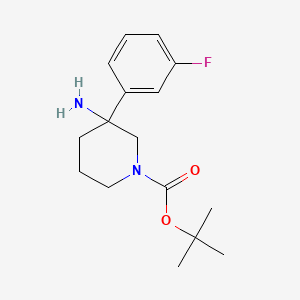
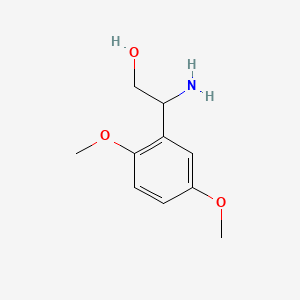
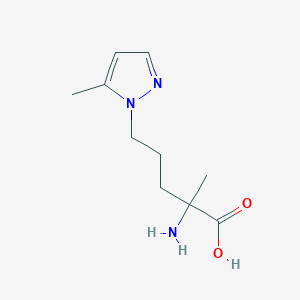
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
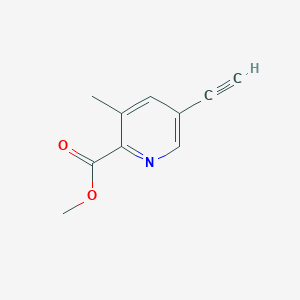

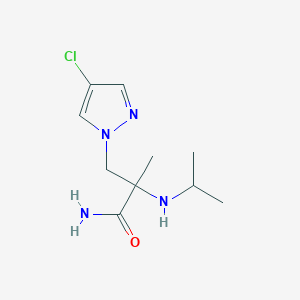

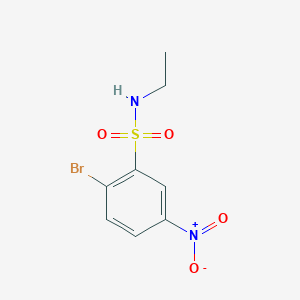
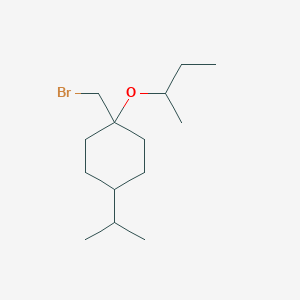
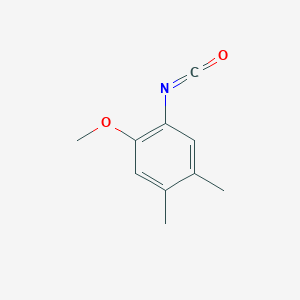
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
